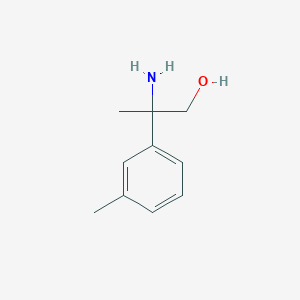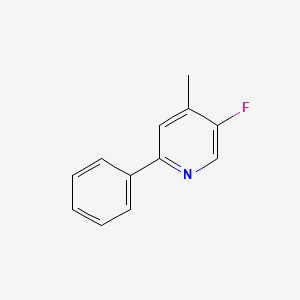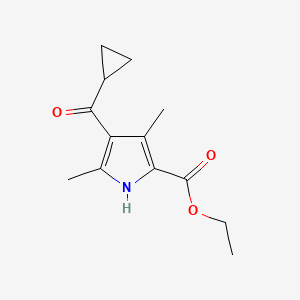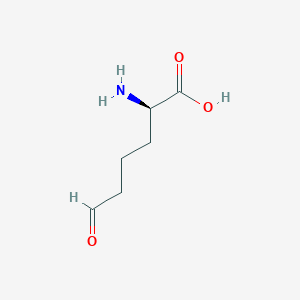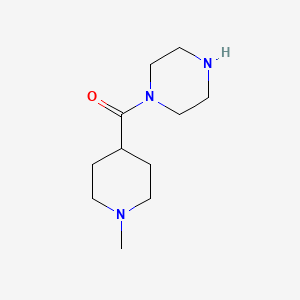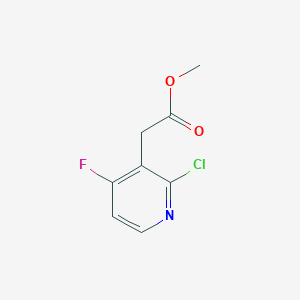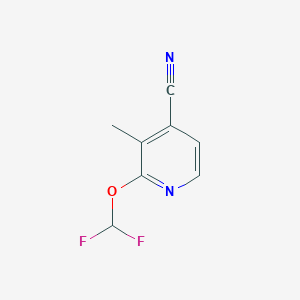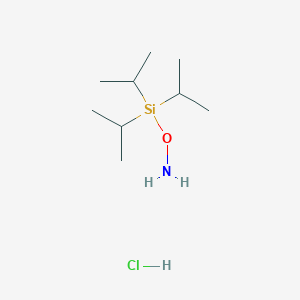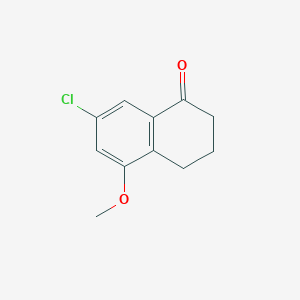
(2-Bromo-6-iodophenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromo-6-iodophenyl)boronic acid is an organoboron compound that features both bromine and iodine substituents on a phenyl ring, along with a boronic acid functional group. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its unique reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-6-iodophenyl)boronic acid typically involves the halogenation of phenylboronic acid derivatives. One common method is the sequential bromination and iodination of phenylboronic acid. The reaction conditions often require the use of halogenating agents such as bromine and iodine, along with catalysts to facilitate the process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: (2-Bromo-6-iodophenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Reduction: The halogen substituents can be reduced to form the corresponding phenylboronic acid.
Substitution: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions include phenol derivatives, reduced phenylboronic acids, and substituted phenylboronic acids, depending on the specific reaction and conditions used.
Scientific Research Applications
(2-Bromo-6-iodophenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is extensively used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules.
Biology: The compound can be used to modify biomolecules, enabling the study of biological processes and the development of new bioconjugates.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components, due to its unique reactivity.
Mechanism of Action
The mechanism of action of (2-Bromo-6-iodophenyl)boronic acid in chemical reactions involves the formation of reactive intermediates, such as boronate esters, which facilitate the transfer of functional groups. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, leading to the formation of a new carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
- 2-Bromophenylboronic acid
- 2-Iodophenylboronic acid
- 4-Iodophenylboronic acid
- 6-Bromo-2-fluoro-3-iodophenylboronic acid
Comparison: (2-Bromo-6-iodophenyl)boronic acid is unique due to the presence of both bromine and iodine substituents on the phenyl ring, which provides distinct reactivity compared to other boronic acids. This dual halogenation allows for more versatile applications in cross-coupling reactions and other synthetic processes, making it a valuable compound in organic synthesis.
Properties
Molecular Formula |
C6H5BBrIO2 |
|---|---|
Molecular Weight |
326.72 g/mol |
IUPAC Name |
(2-bromo-6-iodophenyl)boronic acid |
InChI |
InChI=1S/C6H5BBrIO2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,10-11H |
InChI Key |
FCCKEFCEPCEKES-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC=C1I)Br)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


